molecular formula C7H10O2 B1400407 2-Methylene-5,8-dioxaspiro[3.4]octane CAS No. 99620-40-3

2-Methylene-5,8-dioxaspiro[3.4]octane

Cat. No.: B1400407
CAS No.: 99620-40-3
M. Wt: 126.15 g/mol
InChI Key: BUGVIFWXQMWTSD-UHFFFAOYSA-N
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Description

2-Methylene-5,8-dioxaspiro[3.4]octane is a spirocyclic compound characterized by two fused rings (a three-membered and a four-membered ring) connected via a spiro carbon atom. The 5,8-dioxa designation indicates oxygen atoms at positions 5 and 8 of the spiro system, while the 2-methylene group introduces a reactive alkene moiety.

Properties

IUPAC Name

2-methylidene-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGVIFWXQMWTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Methylene-5,8-dioxaspiro[3.4]octane can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include standard laboratory reagents and conditions such as room temperature, inert atmosphere, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methylene-5,8-dioxaspiro[3.4]octane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.

    Medicine: Research into potential pharmaceutical applications of spirocyclic compounds may involve this compound as a model or precursor.

Mechanism of Action

The mechanism of action of 2-Methylene-5,8-dioxaspiro[3.4]octane is not well-documented. its effects are likely related to its spirocyclic structure, which can interact with various molecular targets and pathways. The methylene group and dioxaspiro ring may play roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Comparisons:

Reactivity and Functionalization

  • The methylene group in this compound offers a site for cycloaddition or polymerization, distinguishing it from halogenated analogs like 2-Bromo- and 6-(Chloromethyl)- derivatives, which are suited for nucleophilic substitution .
  • The carboxaldehyde analog (C₈H₁₂O₃) provides a carbonyl group for Schiff base formation or redox reactions, expanding its utility in medicinal chemistry .

Molecular Weight: Smaller analogs like 5,8-Dioxa-2-thiaspiro[3.4]octane (132.18 g/mol) may favor improved solubility compared to bulkier derivatives .

Commercial Availability

  • Halogenated derivatives (e.g., 2-Bromo-) are commercially available, with suppliers in China, the U.S., and Germany offering bulk quantities .
  • Specialty compounds like the carboxaldehyde analog are listed in chemical catalogs but may require custom synthesis .

Biological Activity While diazaspiro[3.4]octane derivatives (e.g., 2,6-diazaspiro[3.4]octane) are noted for bioactivity (e.g., nitrofuran antibiotics), dioxaspiro analogs lack direct evidence of biological applications in the provided evidence .

Biological Activity

2-Methylene-5,8-dioxaspiro[3.4]octane is a spirocyclic compound characterized by its unique molecular structure, which includes a dioxaspiro framework. The compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 99620-40-3

The compound's spirocyclic structure contributes to its reactivity and interaction with various biological targets, although detailed mechanisms remain underexplored.

The precise mechanism of action for this compound is not thoroughly documented. However, it is believed that the compound's biological effects are linked to its structural features, particularly the dioxaspiro ring and methylene group, which may facilitate interactions with biomolecules such as proteins and nucleic acids .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound may function as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the proliferation of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against Gram-positive bacteria,
AntioxidantFree radical scavenging potential,
CytotoxicityInhibition of cancer cell proliferation,

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the compound was tested at concentrations ranging from 1 µM to 50 µM over a 48-hour incubation period. Cell viability was measured using MTT assays. Results indicated a dose-dependent decrease in cell viability for specific cancer types, suggesting that the compound may serve as a lead for further anticancer drug development .

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of this compound against selected bacterial strains using agar diffusion methods. Zones of inhibition were measured to assess activity levels. The results demonstrated significant antibacterial effects particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylene-5,8-dioxaspiro[3.4]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as γ-keto esters or enol ethers under acidic or basic conditions. Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) can enhance reaction efficiency and reduce side products . For spirocyclic systems, ring-closing metathesis (RCM) or intramolecular aldol condensation may be employed, with solvent polarity and temperature critical for stereochemical control. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is recommended to isolate the target compound .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, 1H^1H-1H^1H COSY) is essential for assigning stereochemistry and confirming spiro junction geometry. X-ray crystallography provides definitive proof of the bicyclic framework, particularly for distinguishing between cis/trans ring fusions . High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy identifies functional groups like the methylene moiety (C=C stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictory biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity may arise from divergent assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., antimalarial artemisinin derivatives for Plasmodium studies) and validate via dose-response curves (IC50_{50}/EC50_{50}). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or PfATP4, reconciling in vitro/in vivo disparities .

Q. How does the methylene group’s electronic environment influence reactivity in this compound?

  • Methodological Answer : The electron-deficient methylene group (due to adjacent oxygen atoms) participates in cycloadditions (e.g., Diels-Alder with electron-rich dienes) or nucleophilic attacks. Density functional theory (DFT) calculations (B3LYP/6-31G*) quantify frontier molecular orbitals (FMOs) to predict regioselectivity. Kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) elucidate thermodynamic vs. kinetic control .

Q. What computational approaches predict conformational stability and intermolecular interactions for this spiro compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ring puckering and chair-boat transitions in the dioxaspiro system. QM/MM hybrid methods assess hydrogen-bonding interactions with biological targets (e.g., enzymes). Free-energy perturbation (FEP) calculations compare substituent effects on binding affinity, guiding SAR optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylene-5,8-dioxaspiro[3.4]octane
Reactant of Route 2
2-Methylene-5,8-dioxaspiro[3.4]octane

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